molecular formula C18H19NO2S B2496173 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide CAS No. 2035017-89-9

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide

Cat. No. B2496173
CAS RN: 2035017-89-9
M. Wt: 313.42
InChI Key: BKQFXILUUMQYQK-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide" often involves multi-step chemical reactions, starting from basic thiophene derivatives. For instance, derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the ring closure of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium (Mathew, Suresh, & Anbazhagan, 2014). Such methodologies highlight the complex synthetic routes required to incorporate both the thiophene and pyran moieties into the cinnamamide scaffold.

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" is characterized by advanced techniques such as single-crystal X-ray diffraction analysis. For example, N-(3-nitrophenyl)cinnamamide, a compound with a similar cinnamamide backbone, was analyzed to reveal its crystal structure, demonstrating the precise arrangement of atoms and the spatial orientation within the crystal lattice (Lee, Zeller, Warkad, & Nimse, 2019).

Chemical Reactions and Properties

Compounds bearing the thiophene and pyran units alongside the cinnamamide group participate in various chemical reactions. For instance, photochemical reactions involving tetraphenyl-4H-pyran and -4H-thiopyran have been studied, showing color changes upon irradiation, which indicates a significant alteration in the chemical structure upon exposure to light, highlighting the reactivity of the thiophene and pyran components (Mori & Maeda, 1991).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and the nature of its constituent groups. Crystallographic studies provide insights into the compound's solid-state structure, which is essential for predicting its reactivity and stability (Lee et al., 2019).

Scientific Research Applications

Antifungal and Insecticidal Applications

Research has shown that certain cinnamamide derivatives exhibit significant fungicidal and insecticidal activities. For instance, a study demonstrated that novel cinnamamide derivatives have fungicidal activities against several plant pathogens, with specific compounds showing high inhibition ratios against Rhizoctonia solani. These compounds also displayed moderate nematicidal activities, indicating their potential in agricultural pest management (Xiao et al., 2011).

Antitumor Applications

Several studies have synthesized and evaluated the antitumor potential of derivatives incorporating the thiophene moiety. For example, bis-pyrazolyl-thiazoles incorporating thiophene were shown to possess potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic promise of such compounds in cancer treatment (Gomha et al., 2016). Another study focused on the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antitumor activities across various cancer cell lines (Shams et al., 2010).

Antimicrobial Applications

The synthesis of novel compounds with potential antimicrobial properties has been a significant focus. For example, amido-linked pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide showed strong antimicrobial activities against Bacillus subtilis and Penicillium chrysogenum, suggesting their application in combating microbial infections (Padmavathi et al., 2011).

properties

IUPAC Name

(E)-3-phenyl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-17(9-8-15-5-2-1-3-6-15)19-18(10-12-21-13-11-18)16-7-4-14-22-16/h1-9,14H,10-13H2,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFXILUUMQYQK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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